molecular formula C8H7N5O2 B10760182 7-Nitroindazole-2-carboxamidine

7-Nitroindazole-2-carboxamidine

Cat. No.: B10760182
M. Wt: 205.17 g/mol
InChI Key: GFYAZUABYOOPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroindazole-2-Carboxamidine is an organic compound belonging to the class of indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring.

Preparation Methods

Chemical Reactions Analysis

7-Nitroindazole-2-Carboxamidine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Nitroindazole-2-Carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitroindazole-2-Carboxamidine involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound can modulate the production of nitric oxide, a signaling molecule involved in various physiological processes . This inhibition can affect pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

7-Nitroindazole-2-Carboxamidine can be compared with other indazole derivatives, such as:

The uniqueness of 7-Nitroindazole-2-Carboxamidine lies in its specific structure, which allows for targeted interactions with enzymes and potential therapeutic applications.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

7-nitroindazole-2-carboximidamide

InChI

InChI=1S/C8H7N5O2/c9-8(10)12-4-5-2-1-3-6(13(14)15)7(5)11-12/h1-4H,(H3,9,10)

InChI Key

GFYAZUABYOOPCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)[N+](=O)[O-])C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.